Cas no 2227899-49-0 ((1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol)

(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol
- EN300-1796387
- 2227899-49-0
-
- インチ: 1S/C11H16O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6,8,12H,1-4H3/t8-/m0/s1
- InChIKey: KYQKHVIRTAJACZ-QMMMGPOBSA-N
- SMILES: O(C)C1C=C(C=C(C=1C)OC)[C@H](C)O
計算された属性
- 精确分子量: 196.109944368g/mol
- 同位素质量: 196.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 38.7Ų
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796387-0.05g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1796387-1.0g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1796387-0.5g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1796387-0.1g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1796387-5.0g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1796387-1g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 1g |
$1129.0 | 2023-09-19 | ||
Enamine | EN300-1796387-10g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1796387-5g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1796387-0.25g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1796387-10.0g |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol |
2227899-49-0 | 10g |
$4852.0 | 2023-06-03 |
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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6. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
(1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-olに関する追加情報
Compound CAS No 2227899-49-0: (1S)-1-(3,5-Dimethoxy-4-Methylphenyl)ethan-1-ol
The compound with CAS No 2227899-49-0, known as (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and structural features, which make it a valuable subject for both academic research and industrial applications.
Key Features and Structure
The molecule consists of a chiral center at the ethanol group, denoted by the (1S) configuration. This stereochemistry is critical for its biological activity and selectivity. The aromatic ring is substituted with methoxy groups at positions 3 and 5, along with a methyl group at position 4. These substituents contribute to the compound's electronic properties and stability, making it a versatile building block for further chemical modifications.
Synthesis and Isolation
The synthesis of (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol involves a multi-step process that includes Friedel-Crafts alkylation and subsequent stereoselective reductions. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric excess, which is crucial for its application in chiral drug discovery.
Biological Activity
Research has shown that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in the pharmaceutical industry. Studies conducted in vitro have demonstrated its ability to scavenge free radicals and protect cellular components from oxidative damage. Furthermore, preliminary animal studies suggest that it may have anti-inflammatory effects, which could be explored for therapeutic interventions in chronic inflammatory diseases.
Applications in Drug Discovery
The chiral center in this compound plays a pivotal role in its pharmacokinetic profile. Recent studies have highlighted its potential as a lead compound in the development of new drugs targeting neurodegenerative disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with key neuronal receptors makes it an attractive candidate for further investigation.
Environmental Impact and Safety
As with any chemical compound, understanding its environmental impact is crucial. Preliminary eco-toxicological assessments indicate that (1S)-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol has low acute toxicity to aquatic organisms. However, long-term ecological studies are still needed to fully assess its environmental footprint.
Future Directions
The continued exploration of this compound's properties is expected to yield further insights into its potential applications. Ongoing research is focused on optimizing its bioavailability and exploring its interactions with various biological systems. Additionally, efforts are being made to develop scalable synthesis methods to meet the growing demand for this compound in both research and industrial settings.
In conclusion, CAS No 2227899-49-0 represents a significant advancement in organic chemistry, offering a wealth of opportunities for innovation across multiple disciplines. Its unique structure and promising biological activity position it as a key player in the development of novel therapeutic agents and functional materials.
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